Introduction: Defining Propylammonium Nitrate as a Protic Ionic Liquid
Introduction: Defining Propylammonium Nitrate as a Protic Ionic Liquid
An In-depth Technical Guide to Propylammonium Nitrate (CAS: 22113-88-8)
Propylammonium nitrate (PAN), identified by the CAS number 22113-88-8, is a protic ionic liquid (PIL) that has emerged as a compound of significant interest across multiple scientific disciplines.[1] Composed of a propylammonium cation ([CH₃(CH₂)₂NH₃]⁺) and a nitrate anion (NO₃⁻), PAN is distinguished from many other ionic liquids by the presence of a transferable proton on the cation.[2] This characteristic fundamentally influences its properties and behavior. Unlike conventional molecular solvents, PAN possesses a unique combination of features including low vapor pressure, high thermal stability, and tunable solvency, which are hallmarks of ionic liquids.[3][4]
The defining characteristic of PAN is its distinct, self-assembled nanostructure. In its bulk form, it organizes into a bicontinuous, sponge-like structure (L₃ phase) resulting from the segregation of its polar ionic domains (ammonium-nitrate groups) and nonpolar domains (propyl chains).[1][4] This amphiphilic nanostructure is more pronounced than in its shorter-chain analogue, ethylammonium nitrate (EAN), and is central to its function as a versatile solvent and its performance in various applications.[1] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of PAN for professionals in research and development.
Physicochemical Properties
The utility of PAN is grounded in its specific physical and chemical characteristics. These properties are a direct consequence of the interplay between the hydrogen bonding network, electrostatic interactions, and van der Waals forces established between the constituent ions.[1][2]
Core Physical Data
A summary of the key physical properties of propylammonium nitrate is presented below. These values are critical for its application in experimental design and process modeling.
| Property | Value | Temperature (°C) | Source(s) |
| CAS Number | 22113-88-8 | N/A | [5][6] |
| Molecular Formula | C₃H₁₀N₂O₃ | N/A | [6][7] |
| Molecular Weight | 122.12 g/mol | N/A | [1][6][7] |
| Appearance | Colorless to orange liquid | Ambient | [5][8] |
| Melting Point | 3.5 °C | N/A | [3][9] |
| Density | 1.12 - 1.15 g/cm³ | 25 | [1][7][10] |
| Dynamic Viscosity | 45 - 66.4 mPa·s (cP) | 25 | [1][7] |
| Ionic Conductivity | ~25 mS/cm | 25 | [1] |
| Surface Tension | ~45 mN/m | 25 | [1][10] |
Causality Behind Property Trends: When compared to other short-chain alkylammonium nitrates, a clear trend emerges. PAN's viscosity is notably higher than that of ethylammonium nitrate (EAN).[1][11] This is a direct result of the longer propyl chain, which increases the strength of van der Waals interactions between cations, leading to greater resistance to flow.[1] Conversely, its ionic conductivity is lower than EAN's. The larger size of the propylammonium cation impedes its mobility through the liquid, thereby reducing the overall conductivity.[1]
Molecular Structure and Nanoscale Organization
The most scientifically compelling feature of PAN is its nanoscale heterogeneity. Neutron diffraction studies have confirmed that PAN forms a bicontinuous, sponge-like nanostructure, where polar networks formed by hydrogen-bonded ammonium and nitrate groups are interspersed with nonpolar domains created by the aggregation of the propyl chains.[1] This inherent segregation is more significant in PAN than in EAN due to the stronger solvophobic effect of the longer alkyl chain.[9]
This self-assembly dictates PAN's solvent properties, allowing it to dissolve a diverse range of solutes, including both polar and non-polar molecules, and to support the formation of micelles, lyotropic liquid crystals, and microemulsions.[3][9][11]
Caption: Nanostructure of PAN showing segregation of polar and nonpolar domains.
Synthesis of Propylammonium Nitrate
PAN is typically synthesized via a straightforward Brønsted acid-base neutralization reaction. The protocol is robust and can be performed at a laboratory scale with standard equipment.
Diagram of Synthesis Reaction
Caption: Reaction scheme for the synthesis of Propylammonium Nitrate.
Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of PAN from propylamine and nitric acid in an aqueous solution, followed by purification.
Materials & Equipment:
-
n-Propylamine (C₃H₇NH₂)[12]
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
High-vacuum line
-
Karl Fischer titrator (for water content analysis)
Procedure:
-
Reaction Setup: In a round-bottom flask placed in an ice bath, add an equimolar amount of propylamine to deionized water and begin stirring.
-
Acid Addition: Slowly add an equimolar amount of concentrated nitric acid to the stirred propylamine solution using a dropping funnel.[1] This is an exothermic reaction; maintain the temperature of the mixture below 40°C to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Water Removal (Step 1): Remove the bulk of the water from the resulting aqueous PAN solution using a rotary evaporator.[3][11]
-
Water Removal (Step 2): For rigorous drying, transfer the concentrated PAN to a suitable flask and heat it to 110-120 °C under a nitrogen atmosphere or high vacuum for several hours.[3][11] This step is crucial to minimize water content, which can significantly affect the physicochemical properties of the ionic liquid, and to prevent the formation of nitrous oxide impurities.[1][3]
-
Quality Control: Verify the final water content using Karl Fischer titration. For most applications, a water content of <0.01% is desirable.[3]
Self-Validation: The success of the synthesis is validated by measuring the final water content. Furthermore, techniques like ¹H and ¹³C NMR can be used to confirm the chemical structure and purity of the final product, ensuring no significant impurities are present.[2]
Applications in Research and Development
The unique properties of PAN make it a versatile tool for scientists and researchers in various fields.
Advanced Solvent Systems
PAN's primary application is as a "designer" solvent.[3] Its amphiphilic nanostructure enables it to dissolve a wide array of both organic and inorganic compounds.[1] It is particularly effective as a medium for the self-assembly of surfactant molecules, forming structures like micelles and microemulsions that are critical in drug delivery formulations and nanostructured reaction media.[4][9]
Electrochemical Devices
With its high ionic conductivity, PAN is a promising candidate for use as an electrolyte in energy storage technologies such as lithium-ion batteries, supercapacitors, and fuel cells.[1][13] Studies have demonstrated that PAN-based electrolytes can lead to improved charge/discharge cycles compared to traditional organic solvent-based electrolytes.[1] The addition of nanoparticles, such as gold nanospheres, can further modify transport properties, decreasing viscosity and increasing ionic conductivity.[14]
Materials Science and Lubrication
PAN exhibits excellent tribological properties, making it a candidate for advanced lubrication applications.[1] Its ionic nature allows it to form a stable, protective film on metal surfaces, effectively reducing friction and wear in mechanical systems.[1]
Biological and Pharmaceutical Applications
In the life sciences, PAN is being investigated for its ability to stabilize biomolecules like proteins and enzymes.[1] The ionic liquid environment can enhance the solubility and long-term stability of these delicate structures, which is a significant advantage in biocatalysis and the formulation of protein-based therapeutics.[1] Furthermore, its role as a solvent for creating microemulsions is directly applicable to developing novel drug delivery systems.[1]
Safety, Handling, and Toxicology
As a laboratory chemical, proper handling of PAN is imperative. It is classified as an oxidizing liquid that may intensify fire.[5]
Key Hazards:
-
Oxidizer: Keep away from combustible materials, heat, sparks, and open flames.[5]
-
Irritant: Causes serious eye irritation and skin irritation. May cause respiratory irritation upon inhalation.[5]
-
Thermal Stability: Avoid temperatures above 80°C, as spontaneous decomposition may occur, generating toxic gases such as carbon oxides (CO, CO₂) and nitrous gases (NOx).[5][8]
Handling and Storage Protocol
Caption: Workflow for the safe handling and storage of Propylammonium Nitrate.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][8]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]
Toxicology: The chemical, physical, and toxicological properties have not been exhaustively investigated.[5] No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels ≥0.1%.[5] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[5]
Conclusion and Future Outlook
Propylammonium nitrate stands out among protic ionic liquids due to its well-defined, bicontinuous nanostructure, which imparts a unique and highly versatile set of physicochemical properties. Its utility as a solvent, electrolyte, and lubricant continues to be explored and validated in academic and industrial research. Ongoing research is focused on optimizing its performance by modifying its structure and investigating new applications in areas like carbon capture and biomass processing.[1] As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory and beyond.
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Propylammonium Nitrate as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]
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Propylammonium nitrate | C3H10N2O3 | CID 10197675. PubChem, National Center for Biotechnology Information. [Link]
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Structure and dynamics of propylammonium nitrate-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing. (2018-04-04). [Link]
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n-PROPYL NITRATE | C3H7NO3 | CID 12307. PubChem, National Center for Biotechnology Information. [Link]
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Ammonium Nitrate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Propylammonium Nitrate as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. ACS Publications, The Journal of Physical Chemistry B. (2009-12-29). [Link]
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Molecular Mobility in Propylammonium Nitrate as Studied by Pulsed NMR. ResearchGate. (2022-09-23). [Link]
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Effect of Gold Nanoparticles on Transport Properties of the Protic Ionic Liquid Propylammonium Nitrate. ACS Publications, Journal of Chemical & Engineering Data. (2021-07-21). [Link]
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Safety Data Sheet: Ammonium nitrate. Carl ROTH. [Link]
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Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate. National Institutes of Health (NIH). (2022-12-16). [Link]
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Near Surface Properties of Mixtures of Propylammonium Nitrate with n-Alkanols 1. Nanostructure. ResearchGate. (2025-08-10). [Link]
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Propylammonium Nitrate as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. ACS Publications. (2009-12-29). [Link]
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